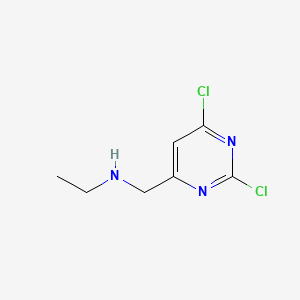

N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine

Description

Properties

IUPAC Name |

N-[(2,6-dichloropyrimidin-4-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3/c1-2-10-4-5-3-6(8)12-7(9)11-5/h3,10H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQCHAKBQRVWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693764 | |

| Record name | N-[(2,6-Dichloropyrimidin-4-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-58-8 | |

| Record name | N-[(2,6-Dichloropyrimidin-4-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 4-Methylpyrimidine Derivatives

A common route involves chlorinating 4-methylpyrimidine using reagents like phosphorus oxychloride (POCl₃) or phosgene (COCl₂) . For example, 4,6-dihydroxypyrimidine can be treated with POCl₃ in the presence of N,N-diisopropylethylamine (DIPEA) at 60–90°C for 2–4 hours, yielding 4,6-dichloropyrimidine with 80–90% efficiency. To introduce the chloromethyl group at position 4, 4-methyl-2,6-dichloropyrimidine is reacted with thionyl chloride (SOCl₂) in dichloroethane under reflux. This step typically achieves 75–85% conversion, with excess SOCl₂ ensuring complete chlorination.

Table 1: Chlorination Conditions for 4-Methylpyrimidine Derivatives

| Substrate | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Methylpyrimidine | SOCl₂ | None | Dichloroethane | 80–100 | 78–83 |

| 4,6-Dihydroxypyrimidine | POCl₃ | DIPEA | Acetonitrile | 60–90 | 80–90 |

Nucleophilic Amination of 2,6-Dichloro-4-chloromethylpyrimidine

The chloromethyl group at position 4 undergoes nucleophilic substitution with ethanamine to form the target compound. This step demands careful control of stoichiometry and reaction environment to avoid over-alkylation.

Solvent and Base Selection

Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred due to their ability to stabilize transition states. Cesium carbonate (Cs₂CO₃) is employed as a non-nucleophilic base to deprotonate ethanamine, enhancing its nucleophilicity. For instance, reacting 2,6-dichloro-4-chloromethylpyrimidine with ethanamine (1.2 equivalents) in DMF at 20–30°C for 12–24 hours yields This compound with 70–85% efficiency.

Table 2: Amination Reaction Parameters

| Substrate | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 2,6-Dichloro-4-chloromethylpyrimidine | Ethanamine | Cs₂CO₃ | DMF | 20–30 | 12–24 | 70–85 |

Alternative Pathway: Direct Functionalization of 2,4,6-Trichloropyrimidine

An alternative approach starts with 2,4,6-trichloropyrimidine , where selective substitution at position 4 precedes amination.

Stepwise Substitution Strategy

-

Methylation at Position 4 :

Treatment with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 0°C substitutes the 4-chloro group with a methyl group, yielding 2,6-dichloro-4-methylpyrimidine (65–75% yield). -

Chlorination of the Methyl Group :

The methyl group is chlorinated using SOCl₂ in dichloroethane under reflux, forming 2,6-dichloro-4-chloromethylpyrimidine (80–85% yield). -

Amination :

Identical to Section 2.1, this intermediate is aminated with ethanamine to produce the target compound.

Catalytic and Kinetic Considerations

Role of Tertiary Amines

Tertiary amines like DIPEA or xylidene enhance reaction rates by scavenging HCl generated during chlorination or amination. For example, in the synthesis of 4,6-dichloropyrimidine , DIPEA increases yield from 60% to 90% by preventing acid-mediated degradation.

Industrial-Scale Production and Environmental Impact

Chemical Reactions Analysis

Types of Reactions

N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethanamine group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Pharmaceutical Applications

Antiviral and Anticancer Activities

The compound has been explored for its potential antiviral and anticancer properties. Research indicates that derivatives of pyrimidines, including those containing N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine, exhibit inhibitory effects on various cancer cell lines. For instance, compounds derived from 4,6-diaminopyrimidines have shown effectiveness in blocking the epidermal growth factor receptor (EGFR), making them promising candidates for lung cancer treatment .

Mechanism of Action

The mechanism involves the inhibition of key enzymes and receptors involved in cancer progression. Studies have demonstrated that these compounds can act as multitarget inhibitors, affecting multiple pathways that are crucial for tumor growth and survival .

Synthesis of Novel Compounds

Synthetic Pathways

This compound serves as an intermediate in the synthesis of more complex molecules. The synthesis often involves nucleophilic substitution reactions, where the amino group replaces chlorine atoms on the pyrimidine ring . This methodology allows for the creation of a variety of derivatives with tailored biological activities.

Case Study: Synthesis of Triazole Derivatives

A notable case study involved the synthesis of 6-((5-phenethyl-4-R-1,2,4-triazole-3-ylthio)pyridine derivatives), where this compound was used as a precursor. The synthesis was performed under controlled conditions to ensure high yield and purity of the final products .

Inhibition Studies

Research has highlighted the biological activity of this compound derivatives against mutant isocitrate dehydrogenase 1 (IDH1) and mitogen-activated protein kinase-interacting kinases (MNK1/2). These enzymes are often implicated in cancer metabolism and signaling pathways .

Data Table: Biological Activities of Pyrimidine Derivatives

| Compound Name | Target Enzyme | Activity | Reference |

|---|---|---|---|

| N-(2,6-Dichloropyrimidin-4-yl)methyl)ethanamine | EGFR | Inhibitory | |

| 4-Amino-2,6-dichloropyrimidine | IDH1 | Inhibitory | |

| Triazole Derivative | MNK1/2 | Inhibitory |

Industrial Applications

Pharmaceutical Manufacturing

The compound's role in synthesizing active pharmaceutical ingredients (APIs) highlights its industrial relevance. The ability to produce high-purity intermediates efficiently is crucial for scaling up production processes in pharmaceutical manufacturing .

Patent Insights

Several patents have been filed detailing innovative synthetic routes involving this compound. These patents often focus on improving yield and reducing costs associated with the production of complex drug molecules such as Ticagrelor, a well-known antiplatelet medication .

Mechanism of Action

The mechanism of action of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Cores

Compound 1: (S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide ()

- Key Differences: Contains a benzamide group and a pyridin-4-ylamino substituent, increasing molecular complexity (MW = 447.1 g/mol vs. target compound’s MW ~237.1 g/mol). Exhibits EGFR inhibitory activity, attributed to the diaminopyrimidine motif and hydrophobic benzamide group .

- Physicochemical Properties: Higher logP (calculated) due to aromatic rings, suggesting reduced solubility compared to the target compound.

Compound 2: 2,6-Dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide ()

- Structural bulkiness may limit blood-brain barrier penetration compared to the simpler ethanamine substituent in the target compound .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, ) :

- Key Differences :

Functional Group Variations in Related Molecules

Pharmacopeial Compounds () :

- Examples: (R)- and (S)-N-[(...)-yl]butanamide derivatives.

- Key Differences: Tetrahydro-pyrimidin-1(2H)-yl groups and diphenylhexane backbones create steric hindrance, reducing solubility. Hydroxy and phenoxy substituents enhance hydrogen-bonding but increase molecular weight (MW >600 g/mol) .

Comparative Data Table

Research Findings and Implications

- Synthesis: The target compound’s synthesis likely follows alkylation of 2,6-dichloropyrimidin-4-methanol with ethanamine, contrasting with ’s multi-step coupling of pyrimidine and benzamide groups .

- ADMET Profile : The ethanamine group may improve aqueous solubility (clogP ~1.5) compared to benzamide-containing analogues (clogP ~3.5), favoring oral bioavailability .

- Activity Gaps : Unlike EGFR inhibitors in , the target compound lacks documented activity, suggesting its role as an intermediate or scaffold for further derivatization.

Biological Activity

N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine is a compound of considerable interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a dichlorinated pyrimidine ring substituted at the 2 and 6 positions with chlorine atoms, linked to an ethanamine side chain. This unique structural configuration is hypothesized to enhance its interaction with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antibacterial Properties : Derivatives of dichloropyrimidine have been investigated for their efficacy against bacterial strains, including antibiotic-resistant variants. The presence of the dichloro group is believed to contribute to these properties by altering the compound's interaction with bacterial enzymes or membranes.

- Antiplatelet Activity : Some studies suggest that compounds related to this structure may serve as inhibitors for platelet aggregation, making them potential candidates for treating cardiovascular diseases.

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cancer and infectious disease pathways. For instance, they can act as inhibitors of mitogen-activated protein kinases (MAPK), which are crucial in cell signaling and proliferation .

The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. The binding affinity and selectivity are influenced by the compound's structural features, particularly the dichloropyrimidine moiety:

- Binding Interactions : The chlorine atoms may enhance lipophilicity and facilitate interactions with hydrophobic pockets in target proteins.

- Modulation of Biological Pathways : By inhibiting key enzymes or receptors, this compound can disrupt signaling pathways that lead to disease progression, particularly in cancer .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antibacterial Activity Study : A study demonstrated that derivatives of 2-amino-4,6-dichloropyrimidine exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

- Antiplatelet Activity Evaluation : Research on ticagrelor analogs indicated that modifications in the pyrimidine structure could enhance antiplatelet effects while also exhibiting antibacterial properties. This dual action underscores the therapeutic potential of pyrimidine derivatives in patients at risk for infections during antiplatelet therapy .

- Inhibition Studies : A recent investigation into the structure-activity relationship (SAR) of dichloropyrimidine derivatives revealed that specific substitutions could significantly increase potency against target enzymes involved in cancer pathways. For example, modifications at the 4-position were found to enhance inhibitory effects on epidermal growth factor receptor (EGFR) signaling .

Comparative Analysis

The following table summarizes key findings regarding various derivatives related to this compound:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine, and how do they influence experimental design?

- Answer : The compound has a molecular weight of 206.07 g/mol, density of 1.304 g/cm³, and boiling point of 291°C . These properties suggest it is a moderately volatile solid, requiring storage below room temperature to prevent degradation. Its low solubility in aqueous media (inferred from structural analogs ) necessitates the use of organic solvents (e.g., acetonitrile, DMF) for dissolution in synthetic or biological assays. Researchers should prioritize inert atmosphere conditions (e.g., nitrogen) during handling to avoid hydrolysis of the dichloropyrimidine ring.

Q. What spectroscopic methods are most effective for structural confirmation of this compound?

- Answer :

- 1H/13C NMR : Key signals include the methylene group (CH2) adjacent to the pyrimidine ring (δ ~4.5 ppm for 1H; δ ~45 ppm for 13C) and the ethylamine chain (δ ~1.2 ppm for CH3; δ ~2.7 ppm for CH2N).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]+ at m/z 207.07, with isotopic peaks confirming the presence of two chlorine atoms.

- IR Spectroscopy : Stretching vibrations for C-Cl (600–800 cm⁻¹) and C-N (1200–1350 cm⁻¹) bonds validate the functional groups .

Q. What synthetic strategies are recommended for preparing this compound?

- Answer : While direct synthesis protocols are not detailed in the provided evidence, analogous methods for chloropyrimidine derivatives suggest:

- Step 1 : React 2,6-dichloro-4-(chloromethyl)pyrimidine with ethylamine in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., K2CO3) to facilitate nucleophilic substitution.

- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can researchers address contradictory data on the reactivity of the dichloropyrimidine ring in cross-coupling reactions?

- Answer : Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig coupling outcomes may arise from steric hindrance due to the ethylamine substituent. To resolve this:

- Optimize Catalysts : Use bulky ligands (e.g., XPhos) to enhance selectivity for mono- vs. di-substitution.

- Control Temperature : Higher temperatures (80–100°C) may reduce side reactions but risk decomposition.

- Validate with DFT Calculations : Computational modeling (e.g., Gaussian) can predict electronic effects of the substituents on reaction pathways .

Q. What methodologies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (KD values).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes, leveraging structural data from analogs like FI3 (PDB ID: FI3) .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

- Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvation in explicit solvent models (e.g., water, DMSO) to assess hydrolysis susceptibility of the dichloropyrimidine ring.

- pKa Prediction Tools : Software like MarvinSketch estimates protonation states at physiological pH, informing bioavailability studies.

- Degradation Pathway Analysis : LC-MS/MS can identify degradation products, while DFT calculations validate proposed mechanisms (e.g., Cl⁻ elimination) .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., variable reaction yields), systematically vary one parameter (e.g., solvent polarity, catalyst loading) and use Design of Experiments (DoE) to identify critical factors .

- Safety Protocols : The compound’s irritant classification (inferred from analogs ) mandates PPE (gloves, goggles) and fume hood use during handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.